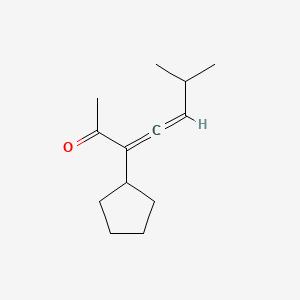
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- is an organic compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a heptadienone structure, making it a unique molecule in the field of organic chemistry.
Métodos De Preparación
The synthesis of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethyl ketone with acetylene in the presence of a base, followed by the addition of a methyl group . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.
Análisis De Reacciones Químicas
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be compared with other similar compounds such as:
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar heptadienone structure but differs in the position of the methyl group.
6-Methyl-3,5-heptadienone: Another similar compound with variations in the position of the double bonds and methyl group.
The uniqueness of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
63922-50-9 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-9-13(11(3)14)12-6-4-5-7-12/h8,10,12H,4-7H2,1-3H3 |
Clave InChI |
ZGVGSONYUNQYKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C=C(C1CCCC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)

![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
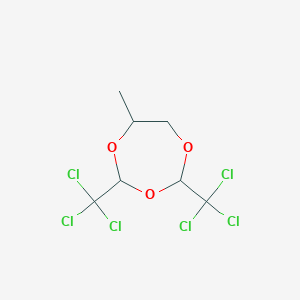
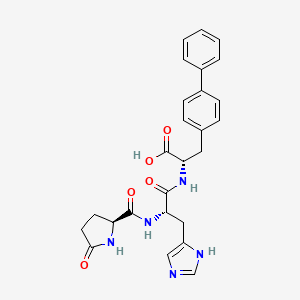
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

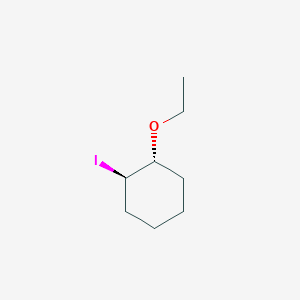

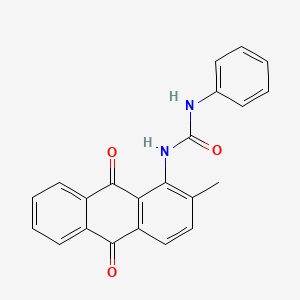
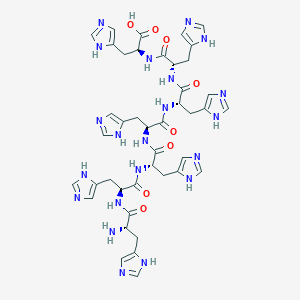
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
